molecular formula C14H17ClN2O5 B3977887 methyl N-(2-chloro-4-nitrobenzoyl)leucinate

methyl N-(2-chloro-4-nitrobenzoyl)leucinate

Cat. No. B3977887
M. Wt: 328.75 g/mol
InChI Key: QXISUMISAREUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-chloro-4-nitrobenzoyl)leucinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a leucine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been explored in detail.

Mechanism of Action

The mechanism of action of methyl N-(2-chloro-4-nitrobenzoyl)leucinate involves the covalent modification of proteins. This compound contains a reactive group that can react with the amino acid residues of proteins, forming a covalent bond. This modification can alter the structure and function of the protein, allowing researchers to study its interactions with other proteins or enzymes.
Biochemical and Physiological Effects
Methyl N-(2-chloro-4-nitrobenzoyl)leucinate has been shown to have a range of biochemical and physiological effects. For example, this compound can inhibit the activity of enzymes such as proteases and kinases by covalently modifying their active sites. Additionally, methyl N-(2-chloro-4-nitrobenzoyl)leucinate has been shown to be non-toxic to cells at concentrations used in research experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-(2-chloro-4-nitrobenzoyl)leucinate in lab experiments is its high selectivity for certain amino acid residues, such as cysteine and histidine. This allows researchers to selectively modify specific proteins or enzymes, without affecting others. Additionally, this compound can be used in real-time experiments, allowing researchers to monitor protein-protein interactions or enzyme kinetics in real-time. However, one of the limitations of using methyl N-(2-chloro-4-nitrobenzoyl)leucinate is its potential for non-specific labeling, which can lead to false-positive results.

Future Directions

There are several future directions for research involving methyl N-(2-chloro-4-nitrobenzoyl)leucinate. One area of research is the development of new labeling techniques that can improve the selectivity and specificity of this compound. Additionally, researchers are exploring the use of this compound in the study of protein-protein interactions in live cells. Finally, there is interest in developing new applications for methyl N-(2-chloro-4-nitrobenzoyl)leucinate, such as in the study of protein structure and function.

Scientific Research Applications

Methyl N-(2-chloro-4-nitrobenzoyl)leucinate has been used in a wide range of scientific research applications. One of its primary applications is in the study of protein-protein interactions. This compound can be used to selectively label proteins with a fluorescent tag, allowing researchers to study their interactions with other proteins in real-time. Additionally, methyl N-(2-chloro-4-nitrobenzoyl)leucinate has been used in the study of enzyme kinetics, as it can be used to monitor the activity of enzymes in real-time.

properties

IUPAC Name

methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-5-4-9(17(20)21)7-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXISUMISAREUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.